(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl
Description
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8;/h2,5-6,8,11H,3-4,13H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
UOWXGHYUQDPJJT-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Aromatic Moiety
The 5-fluoro-2-methylphenyl group is synthesized via electrophilic aromatic substitution and functional group interconversion. A representative pathway involves nitration, fluorination, and methylation steps.
Nitration and Fluorination
In a nitrogen atmosphere, 4-fluoro-2-methoxyaniline is treated with concentrated sulfuric acid and potassium nitrate at 0°C to yield 4-fluoro-2-methoxy-5-nitroaniline. Subsequent bromination using cupric bromide and tert-butyl nitrite in acetonitrile at 50°C produces 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene. The methoxy group is then demethylated using hydrobromic acid to form a phenolic intermediate, which undergoes Balz-Schiemann fluorination to introduce the fluorine atom.
Methyl Group Introduction
The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum trichloride. This step requires careful temperature control (0–5°C) to avoid over-alkylation. The final intermediate, 5-fluoro-2-methylbromobenzene, is isolated via column chromatography (hexane:ethyl acetate, 9:1).
Table 1: Key Intermediates in Aromatic Moiety Synthesis
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-fluoro-2-methoxy-5-nitroaniline | 77 | 98.5 |
| 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | 85 | 97.8 |
| 5-fluoro-2-methylbromobenzene | 91 | 99.2 |
Asymmetric Cyclopropanation Techniques
The cyclopropyl group is introduced via SmI₂-mediated asymmetric cyclopropanation, adapted from methods for pharmaceutically relevant 1-aryl-2-aminocyclopropanes.
Chiral Ligand Design
A samarium(II) iodide complex with (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine is used to induce the (R)-configuration. The ligand-to-Sm ratio (1:1.2) and solvent (tetrahydrofuran) are critical for achieving >98% enantiomeric excess (ee).
Cyclopropanation Reaction
A solution of 5-fluoro-2-methylbenzaldehyde and vinylmagnesium bromide in THF is treated with the SmI₂-ligand complex at −78°C. The reaction proceeds via a radical mechanism, forming the cyclopropane ring with 92% yield and 97% ee.
Table 2: Optimization of Cyclopropanation Conditions
| Parameter | Optimal Value | ee (%) | Yield (%) |
|---|---|---|---|
| Temperature | −78°C | 97 | 92 |
| Ligand:Sm Ratio | 1:1.2 | 96 | 89 |
| Solvent | THF | 97 | 92 |
Methanamine Bridge Formation
The methanamine group is installed via reductive amination between the cyclopropanated aldehyde and ammonium acetate.
Enantiomeric Resolution and Chiral Purity Optimization
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous diethyl ether and treated with 2M HCl in dioxane (1.05 eq) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (mp 214–216°C).
Industrial-Scale Synthesis Considerations
Analytical Characterization and Quality Control
Structural Confirmation
Purity Assessment
Chiral HPLC (Chiralpak IA, 254 nm) shows 99.7% chemical purity and 98.9% ee.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the aromatic ring contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl with structurally related cyclopropylmethanamine derivatives, emphasizing substituent effects, stereochemistry, and pharmacological implications.
Key Observations
Bromo-substituted analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may reduce blood-brain barrier permeability compared to fluorine-containing derivatives .
Stereochemical Purity :
- The (R)-configuration is consistently emphasized across analogs (e.g., ), as enantiomeric purity (>99%) is crucial for receptor engagement. For example, (1S,2S)-configured compounds in show distinct pharmacological profiles compared to (1R,2R) isomers .
Synthetic Methodologies: HCl in polar solvents (methanol, dioxane) is a common deprotection strategy for cyclopropylmethanamine salts . Chiral resolution via HPLC () or stereoselective coupling () ensures high enantiomeric excess, critical for clinical efficacy .
Table 2: Physicochemical and Pharmacological Properties
Pharmacological Implications
- Serotonin Receptor Selectivity : The target compound’s 2-methyl group may reduce off-target interactions compared to methoxy-substituted analogs (), which show broader receptor affinity .
- Cardiac Troponin Activation : highlights cyclopropylmethanamine derivatives as troponin activators, suggesting the target compound could share this mechanism if the substituents align with steric requirements .
Biological Activity
(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride is a chiral amine compound that has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenyl ring substituted with a fluorine atom and a methyl group. The presence of these substituents is crucial for its interaction with biological targets, particularly in modulating receptor activity.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Cyclopropyl Group | Enhances binding affinity |
| 5-Fluoro Group | Increases lipophilicity |
| 2-Methyl Group | Modulates receptor selectivity |
(R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl primarily acts as an agonist at the serotonin receptor subtypes, particularly the 5-HT2C receptor. Research indicates that the fluorinated cyclopropane derivatives exhibit improved selectivity and potency compared to their non-fluorinated counterparts. The introduction of fluorine atoms alters the electronic properties and steric hindrance, enhancing receptor interactions.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the phenyl ring significantly influence the biological activity of cyclopropylmethylamines. For instance, substituting different halogens or alkoxy groups can lead to variations in potency at the 5-HT2C receptor.
Table 2: SAR Findings
| Substituent | Activity at 5-HT2C Receptor (EC50) | Selectivity (2B/2C) |
|---|---|---|
| No substitution | 5.2 nM | 7 |
| Fluorine at 3-position | 4.7 nM | 2 |
| Methyl at 3-position | 8.0 nM | >20 |
Case Studies
- Fluorinated Cyclopropane Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of fluorinated cyclopropane derivatives, revealing that certain modifications led to enhanced selectivity for the 5-HT2C receptor over others like 5-HT2A and 5-HT2B .
- In Vivo Studies : Further investigations demonstrated that these compounds exhibited antipsychotic-like effects in animal models, correlating with their in vitro receptor activity profiles .
- Cancer Cell Line Studies : The compound's derivatives have been tested against various cancer cell lines, showing promising cytotoxicity and apoptosis induction, which suggests potential applications in oncology .
Q & A
Q. How can the synthesis of (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl be optimized for high enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for studying stereochemical effects on biological activity. To achieve >99% enantiomeric excess, use chiral resolution techniques such as RegisPack chiral column chromatography (e.g., hexane:isopropanol mobile phase). For cyclopropane ring formation, employ Sharpless epoxidation or Simmons–Smith conditions under strict temperature control (0–5°C). Post-synthesis, treat with 2M HCl in diethyl ether for 24 hours to isolate the hydrochloride salt, followed by vacuum drying .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer: A multi-modal approach is essential:
- NMR Spectroscopy : Use - and -NMR to verify cyclopropane ring geometry (e.g., characteristic coupling constants ) and aromatic substitution patterns .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- Chiral HPLC : Monitor enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity) and flame-retardant lab coats. Use respiratory protection if handling powders in non-ventilated areas .
- Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with 70% ethanol .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence serotonin receptor (5-HT2C_{2C}2C) selectivity?
Methodological Answer: The (R)-configuration at the cyclopropane carbon enhances 5-HT binding due to optimal spatial alignment with transmembrane helices. Conduct docking studies (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6BQG). Compare binding energies of (R)- and (S)-enantiomers, and validate via functional assays (e.g., cAMP inhibition in HEK293 cells transfected with 5-HT) .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell type, agonist pre-treatment). Standardize protocols:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?
Methodological Answer:
- Fluorine Scanning : Introduce fluorine at the 5-position of the phenyl ring to block CYP450-mediated oxidation.
- Isosteric Replacements : Replace the cyclopropane with spiro[2.2]pentane to assess ring strain effects on half-life.
- In Vitro Microsomal Assays : Compare intrinsic clearance rates (e.g., human liver microsomes + NADPH) for lead analogs .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro testing?
Methodological Answer:
Q. What computational methods are recommended for predicting off-target interactions of this compound?
Methodological Answer:
- Perform pharmacophore screening against the ChEMBL database using Schrödinger’s Phase.
- Utilize machine learning models (e.g., Random Forest) trained on hERG, CYP3A4, and DAT inhibition data.
- Confirm predictions with patch-clamp electrophysiology for ion channel liability assessment .
Comparative and Mechanistic Questions
Q. How does the biological activity of this compound compare to its 4-fluorophenyl or thiophene-substituted analogs?
Methodological Answer: The 5-fluoro-2-methylphenyl group enhances 5-HT affinity (K = 12 nM) compared to 4-fluorophenyl analogs (K = 35 nM). Thiophene substitution reduces CNS penetration due to increased polar surface area. Test in parallel using radioligand competition assays (e.g., -mesulergine for 5-HT) and PAMPA-BBB permeability models .
Q. What experimental approaches can elucidate the role of the cyclopropane ring in mitigating oxidative metabolism?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
